

In-Depth Technical Guide to (4-Phenoxyphenyl)methanol

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Compound of Interest		
Compound Name:	(4-Phenoxyphenyl)methanol	
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This technical guide provides a comprehensive overview of **(4-Phenoxyphenyl)methanol**, a key chemical intermediate. This document details its chemical identifiers, physicochemical properties, and a detailed experimental protocol for its synthesis and purification.

Core Data Summary Chemical Identifiers

A comprehensive list of identifiers for **(4-Phenoxyphenyl)methanol** is provided below, facilitating its unambiguous identification in research and development settings.



Identifier Type	Value	Source
CAS Number	2215-78-3	[1]
IUPAC Name	(4-phenoxyphenyl)methanol	[1]
Molecular Formula	C13H12O2	[1]
InChI	InChI=1S/C13H12O2/c14-10- 11-6-8-13(9-7-11)15-12-4-2-1- 3-5-12/h1-9,14H,10H2	[1]
InChIKey	FEOMFFKZOZMBKD- UHFFFAOYSA-N	[1]
SMILES	C1=CC=C(C=C1)OC2=CC=C(C=C2)CO	[1]
ChEMBL ID	CHEMBL4850613	[1]
DSSTox Substance ID	DTXSID40356553	[1]
PubChem CID	826195	[1]

Physicochemical Properties

The known physical and chemical properties of **(4-Phenoxyphenyl)methanol** are summarized in the following table.

Property	Value	Source
Molecular Weight	200.23 g/mol	[1]
Physical Form	Solid	
Boiling Point	333.2 °C at 760 mmHg	

Experimental Protocols

A plausible and widely applicable method for the synthesis of **(4-Phenoxyphenyl)methanol** is the reduction of its corresponding aldehyde, 4-phenoxybenzaldehyde. The following section



details a representative experimental protocol for this transformation.

Synthesis of (4-Phenoxyphenyl)methanol via Reduction of 4-Phenoxybenzaldehyde

Principle:

The carbonyl group of 4-phenoxybenzaldehyde is reduced to a primary alcohol using a suitable reducing agent. Common and effective reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a viable method. This protocol will focus on the use of sodium borohydride due to its milder nature and ease of handling compared to LiAlH₄.

Materials:

- 4-Phenoxybenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH) or Ethanol (EtOH)
- Deionized water
- · Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4phenoxybenzaldehyde (1 equivalent) in methanol or ethanol.
- Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic reaction.



- Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portionwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C. This will decompose any excess sodium borohydride.
- Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.
- Extraction: To the remaining aqueous residue, add diethyl ether or ethyl acetate. Transfer the
 mixture to a separatory funnel. If the product is not fully dissolved, more extraction solvent
 can be added.
- Washing: Wash the organic layer sequentially with a dilute solution of hydrochloric acid and then with brine (saturated NaCl solution).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude **(4-Phenoxyphenyl)methanol**.

Purification of (4-Phenoxyphenyl)methanol

Principle:

Recrystallization is a standard technique for the purification of solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

Procedure:

 Solvent Selection: A suitable solvent or solvent system for the recrystallization of (4-Phenoxyphenyl)methanol needs to be determined experimentally. Common choices for compounds with similar structures include ethanol/water, methanol/water, or toluene/heptane



mixtures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

- Dissolution: Place the crude (4-Phenoxyphenyl)methanol in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be briefly boiled and then hot-filtered to remove the charcoal and colored impurities.
- Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be further cooled in an ice bath.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. The crystals should then be dried thoroughly, for instance, in a vacuum oven, to remove any residual solvent.

Visualizations Synthesis Workflow

The following diagram illustrates the synthetic pathway from 4-phenoxybenzaldehyde to **(4-Phenoxyphenyl)methanol**.



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References

- 1. (4-PHENOXYPHENYL)METHANOL | 2215-78-3 [chemicalbook.com]
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